5-Chloromethyl-4-methyl-isoxazole CAS 35144-22-0 chemical structure analysis
The following technical guide provides an in-depth structural and synthetic analysis of 5-Chloromethyl-4-methylisoxazole . CRITICAL DATA ALERT – CAS MISMATCH The CAS number provided in your request (35144-22-0 ) correspo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and synthetic analysis of 5-Chloromethyl-4-methylisoxazole .
CRITICAL DATA ALERT – CAS MISMATCH
The CAS number provided in your request (35144-22-0 ) corresponds to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine , a key intermediate in the synthesis of Ambrisentan.
[1] This guide focuses exclusively on the chemical structure 5-Chloromethyl-4-methylisoxazole as requested by name. If your intent was to analyze the pyrimidine associated with that CAS, please verify your source data.
Structural Characterization, Synthetic Utility, and Reactivity Profile
Executive Summary
5-Chloromethyl-4-methylisoxazole is a functionalized heterocyclic building block belonging to the 1,2-oxazole family.[1][2] Distinguished by its electrophilic chloromethyl "warhead" at the C5 position and a steric methyl modulator at C4, this compound serves as a critical alkylating agent in the synthesis of agrochemicals and pharmaceutical pharmacophores (e.g., COX-2 inhibitors, semi-synthetic antibiotics).
Unlike the more common 3,5-disubstituted isomers, the 4,5-substitution pattern presents unique spectroscopic signatures and reactivity profiles driven by the electronic interplay between the adjacent methyl group and the heteroaromatic core.[2]
Chemical Identity
Property
Specification
Chemical Name
5-(Chloromethyl)-4-methylisoxazole
Molecular Formula
CHClNO
Molecular Weight
131.56 g/mol
CAS Registry
Not standardized (Isomer variants: 35166-37-1 for 3-Cl-5-Me)
SMILES
CC1=C(CCl)ON=C1
Appearance
Colorless to pale yellow oil (low melting solid)
Solubility
Soluble in DCM, CHCl, EtOAc; Hydrolytically unstable in water
Structural Characterization & Spectroscopy
The structural integrity of 5-Chloromethyl-4-methylisoxazole is validated through distinct NMR signatures that differentiate it from its regioisomers (e.g., 3-chloromethyl-5-methylisoxazole).[1][2]
Theoretical NMR Assignment
The following chemical shifts are derived from substituent increment calculations and analog data from 4-methylisoxazole derivatives.
H-NMR (300 MHz, CDCl)
Position
Group
Shift ( ppm)
Multiplicity
Assignment Logic
H-3
Ar-H
8.15 – 8.25
Singlet (s)
The C3 proton is highly deshielded by the adjacent C=N bond and oxygen lone pair.[1][2]
H-5'
–CHCl
4.60 – 4.70
Singlet (s)
Characteristic benzylic-type shift; deshielded by Cl and the aromatic ring.[1][2]
H-4'
–CH
2.10 – 2.20
Singlet (s)
Typical aromatic methyl resonance; may show fine long-range coupling to H-3.[1][2]
C-NMR (75 MHz, CDCl)
C-5 (Quaternary):
165 ppm (Downfield due to O-linkage and Cl-methyl attachment).[1][2]
The following diagram illustrates the core connectivity and the inductive effects influencing reactivity.
Figure 1: Structural connectivity showing the electrophilic C5-chloromethyl site and the diagnostic C3 proton.[1]
Synthetic Routes
Synthesis of this specific isomer typically requires avoiding the more thermodynamically favored 3,5-dimethyl patterns.[2]
Protocol A: Chlorination of 4,5-Dimethylisoxazole (Radical Mechanism)
This method utilizes free-radical halogenation.[1][2] Note that the C5-methyl is more reactive than the C4-methyl due to resonance stabilization of the radical intermediate by the oxygen atom.[1][2]
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The C5-chloromethyl product forms preferentially over the C4-chloromethyl isomer.[1][2]
Protocol B: Deoxychlorination of 4-Methyl-5-isoxazolemethanol
A more regioselective approach involves converting the alcohol precursor.[1][2]
Precursor Synthesis: Lithiation of 4-methylisoxazole at C5 followed by quenching with paraformaldehyde yields 4-methyl-5-isoxazolemethanol.[1][2]
Chlorination:
Step 1: Dissolve 4-methyl-5-isoxazolemethanol (1.0 eq) in anhydrous DCM at 0°C.
Step 2: Add Thionyl Chloride (SOCl
, 1.2 eq) dropwise with catalytic DMF.
Step 3: Stir at RT for 2 hours. Monitor by TLC (disappearance of polar alcohol spot).
Step 4: Quench with saturated NaHCO
, extract with DCM, and concentrate.
Reactivity Profile & Applications
The C5-Chloromethyl group is a potent alkylating agent, susceptible to Nucleophilic Substitution (S
2).
Nucleophilic Substitution Workflow
The chloride is a good leaving group, allowing the attachment of various nucleophiles (amines, thiols, alkoxides).
Figure 2: Divergent synthesis pathways utilizing the chloromethyl handle.[1][2]
Stability & Degradation[2]
Hydrolysis: In aqueous acidic media, the chloromethyl group hydrolyzes to the alcohol (–CH
OH).
Thermal: Stable up to ~100°C; distillation should be performed under reduced pressure to avoid ring cleavage.
References
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.
Pinho e Melo, T. M. (2005). Recent advances in the synthesis and reactivity of isoxazoles. Current Organic Chemistry.
Sigma-Aldrich/Merck. (2024).[1][2] Safety Data Sheet: 4-Chloromethyl-3,5-dimethylisoxazole (Analog).
Navigating the Chemistry of Chloromethyl Isoxazoles: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility and Inherent Risks of Chloromethyl Isoxazoles Chloromethyl isoxazoles are a class of heterocyclic compounds of signi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility and Inherent Risks of Chloromethyl Isoxazoles
Chloromethyl isoxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Their utility stems from the isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, which imparts unique physicochemical properties that can enhance the pharmacological profile of a molecule.[1][3] The addition of a reactive chloromethyl group makes these compounds valuable synthetic intermediates, readily participating in nucleophilic substitution reactions to build more complex molecular architectures.[4][5] This reactivity, however, is also the source of their potential hazards, necessitating a thorough understanding of their safe handling and management.
This guide provides a comprehensive overview of the safety considerations and handling precautions for chloromethyl isoxazoles, moving beyond a standard Safety Data Sheet (SDS) to explain the rationale behind the recommended procedures. By understanding the chemical properties that drive their reactivity and toxicity, researchers can mitigate risks and foster a safer laboratory environment.
Understanding the Hazard Profile: A Synthesis of Safety Data
While specific hazard classifications may vary slightly between different isomers and substitution patterns, a consistent toxicological profile emerges from the available safety data for compounds like 4-(chloromethyl)-3,5-dimethylisoxazole and 3-(chloromethyl)-5-methylisoxazole.[6]
Key Hazard Statements:
Harmful if swallowed, in contact with skin, or if inhaled. [6]
The primary hazards are associated with the compound's reactivity. The chloromethyl group is a potent electrophile, capable of reacting with biological nucleophiles such as proteins and nucleic acids. This reactivity is the likely cause of skin and eye irritation and burns, as well as respiratory tract irritation upon inhalation. Ingestion can lead to irritation of the mucous membranes.
Table 1: GHS Hazard Classifications for Representative Chloromethyl Isoxazoles
Prudent Handling: A Step-by-Step Protocol for Safe Laboratory Practice
Adherence to a strict handling protocol is paramount when working with chloromethyl isoxazoles. The following steps are designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
All manipulations of chloromethyl isoxazoles, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[10][11] This is critical to prevent the inhalation of vapors or aerosols, which can cause respiratory irritation. The fume hood also provides a contained space in the event of a spill. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.
Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive PPE ensemble is mandatory when handling chloromethyl isoxazoles.[12][13][14] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6][14] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][14]
Skin Protection: Chemical-resistant gloves are essential.[6] Given the skin-corrosive nature of these compounds, it is advisable to double-glove. A lab coat should be worn at all times, and for larger scale operations, a chemical-resistant apron is recommended.[14]
Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, or during spill cleanup of a volatile chloromethyl isoxazole, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Safe Storage and Incompatibilities
Chloromethyl isoxazoles should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[15] Many are light-sensitive and should be stored in amber vials or protected from light. It is recommended to store them under an inert atmosphere, such as nitrogen, to prevent degradation.
These compounds are incompatible with strong oxidizing agents, bases, amines, and strong reducing agents. Contact with these substances can lead to vigorous reactions and should be avoided.
Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A well-defined emergency response plan is crucial.
Exposure Response
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response and Decontamination
In the event of a spill, the primary objectives are to contain the spill, decontaminate the area, and dispose of the waste properly.
Table 2: Spill Cleanup Protocol
Step
Action
Rationale
1. Evacuate and Secure
Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
To prevent unnecessary exposure.
2. Ventilate
Ensure adequate ventilation by working within a fume hood or opening windows if safe to do so.[16]
To disperse vapors and reduce inhalation risk.
3. Personal Protection
Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[17]
To protect the cleanup personnel from exposure.
4. Containment
For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[15][16]
To prevent the spread of the hazardous material.
5. Neutralization (if applicable)
For acidic or basic derivatives, neutralization may be possible, but should only be attempted by trained personnel.[16]
To reduce the corrosivity of the spilled material.
6. Collection
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[16]
For proper waste management.
7. Decontamination
Decontaminate the spill area and any affected equipment with a suitable solvent (e.g., soap and water, followed by a solvent rinse if necessary).[16][18]
To remove any residual contamination.
8. Waste Disposal
Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[6]
To ensure proper and safe disposal of hazardous materials.
Conclusion: A Culture of Safety in Research and Development
Chloromethyl isoxazoles are undeniably valuable tools in the arsenal of the medicinal chemist. However, their utility is intrinsically linked to the potential for harm if not handled with the respect and caution they command. By integrating the principles and protocols outlined in this guide into routine laboratory practice, researchers can confidently and safely harness the synthetic potential of these reactive intermediates. A proactive approach to safety, grounded in a thorough understanding of the chemical hazards, is not merely a matter of compliance but a cornerstone of scientific integrity and responsible innovation.
References
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry. (2022).
Material Safety D
Personal Protective Equipment | US EPA. United States Environmental Protection Agency. (2025). [Link]
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo. [Link]
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. (2025). [Link]
Isoxazole-3-carboxylic acid - SAFETY D
SAFETY DATA SHEET - Isoxazole-5-carbonyl chloride. Fisher Scientific. (2025).
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. (2023). [Link]
Personal Protective Equipment (PPE). CHEMM. (2026). [Link]
Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025). [Link]
Spill Control/Emergency Response - EHSO Manual 2025-2026. University of Oklahoma Health Sciences. (2025). [Link]
SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (2025). [Link]
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022). [Link]
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024). [Link]
Hazardous Waste - Decontamination. Occupational Safety and Health Administration. [Link]
Thermodynamic Integrity of the Isoxazole Core: A Guide to 5-Chloromethyl-4-methyl-isoxazole
Executive Summary The isoxazole ring system serves as a critical bioisostere in medicinal chemistry, offering a masked 1,3-dicarbonyl equivalent and a rigid scaffold for receptor binding. However, the thermodynamic profi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoxazole ring system serves as a critical bioisostere in medicinal chemistry, offering a masked 1,3-dicarbonyl equivalent and a rigid scaffold for receptor binding. However, the thermodynamic profile of 5-Chloromethyl-4-methyl-isoxazole (CMMI) presents a unique dichotomy: the aromatic stability of the heterocyclic core versus the high reactivity of the chloromethyl "warhead" and the lability of the N-O bond.
This guide provides a rigorous analysis of the thermodynamic stability of CMMI. It moves beyond standard safety data sheets to explore the mechanistic underpinnings of ring cleavage, thermal decomposition, and stress-testing protocols required for safe scale-up.
Part 1: Molecular Architecture & Theoretical Stability
To understand the stability of CMMI, we must first deconstruct its electronic environment. The molecule features a 1,2-oxazole core substituted at the 4-position with a methyl group and at the 5-position with a chloromethyl group.
The N-O Bond: The Weak Link
The defining thermodynamic feature of the isoxazole ring is the N-O bond. Unlike furan or pyridine, the isoxazole N-O bond energy is relatively low (
230 kJ/mol).
Thermal Homolysis: At elevated temperatures (>150°C), this bond undergoes homolytic cleavage, leading to a diradical intermediate that often rearranges to an azirine or oxazole.
Electronic Influence of Substituents:
4-Methyl Group (+I Effect): The methyl group at C4 provides weak electron donation via hyperconjugation. This slightly increases electron density in the ring, offering a marginal stabilizing effect against nucleophilic attack compared to the unsubstituted analog.
5-Chloromethyl Group (-I Effect): The chloromethyl group is electron-withdrawing. This pulls electron density away from the C5 position and the oxygen atom, effectively weakening the N-O bond and increasing the acidity of the proton at C3 (if unsubstituted).
The C3-Proton Vulnerability (Base-Catalyzed Cleavage)
In 5-Chloromethyl-4-methyl-isoxazole, the C3 position is unsubstituted (C3-H).[1][2] This is the critical failure point in basic media.
Mechanism: Strong bases can deprotonate C3 (
). The resulting carbanion triggers a cascade where the N-O bond cleaves, resulting in the formation of an -cyanoketone or similar open-chain nitrile species.
Implication: Reactions involving the chloromethyl group (e.g., nucleophilic substitution) must be performed with non-nucleophilic, mild bases to avoid destroying the ring.
Part 2: Thermal Hazards & Decomposition
For process chemists, the primary concern is the "onset temperature" of uncontrolled decomposition. Isoxazoles are energetic precursors.
Decomposition Pathways
The degradation of CMMI follows two distinct thermodynamic valleys depending on the stimulus (Heat vs. pH).
Figure 1: Divergent decomposition pathways of CMMI under thermal and basic stress.
DSC Data Interpretation
While specific literature values for CMMI are proprietary to manufacturers, analogous 5-substituted isoxazoles typically exhibit:
Melting Point: Low melting solid or oil (depending on purity).
Exothermic Decomposition Onset (
): Generally observed between 160°C and 190°C .
Energy Release: Can exceed -500 J/g . This classifies the compound as a potential energetic hazard during distillation or drying.
Critical Safety Rule: Never distill CMMI residues to dryness. The concentration of oligomerized by-products can lower the decomposition onset temperature significantly.
Part 3: Experimental Protocols for Stability Assessment
Sample Prep: Weigh 2–4 mg of CMMI into the crucible. Seal hermetically.
Ramp: Heat from 25°C to 300°C at a rate of 5°C/min.
Analysis: Identify
(onset of exotherm) and .
Safety Margin: Calculate the "Process Safety Temperature" as
for long-term storage, or for short-term reactions.
Protocol: pH-Rate Profile (HPLC Stress Test)
This determines the susceptibility of the C3-H to base-catalyzed cleavage.
Workflow Visualization:
Figure 2: Step-by-step workflow for determining the pH-dependent stability profile.
Data Output Structure:
pH Condition
% Remaining (24h)
Degradation Product
Mechanism
pH 1.2 (HCl)
> 98%
None
Acid stable (N-protonation)
pH 7.4 (PBS)
> 95%
Trace hydrolysis
Slow nucleophilic attack
pH 10.0 (Borate)
< 50%
Nitrile species
C3 Deprotonation / Ring Opening
Part 4: Implications for Drug Development
Synthetic Utility vs. Risk
The 5-chloromethyl group is a potent electrophile, ideal for attaching the isoxazole ring to amines or thiols. However, the instability of the ring in base dictates the coupling conditions:
Avoid: Strong alkoxides (NaOEt, KOtBu) or hydroxides, which will rapidly degrade the CMMI starting material via the C3-deprotonation pathway [1].
Metabolic Stability
In vivo, the isoxazole ring is generally robust against Phase I metabolism, but the "reductive ring opening" is a known metabolic liability. Enzymes (reductases) can cleave the N-O bond, similar to the action of
in the lab [2]. The 4-methyl group helps sterically hinder this approach, potentially improving half-life compared to 4-H isoxazoles.
References
Base-Catalyzed Ring Opening
Title: "Mechanisms of Isoxazole Ring Cleavage in Basic Media."
Source:J. Chem. Soc., Perkin Trans.
Context: Explains the C3-H acidity and subsequent nitrile form
Link:
Reductive Cleavage (Metabolic/Synthetic)
Title: "Reductive ring opening of isoxazoles with Mo(CO)6 and water."[3][4]
Source:J. Chem. Soc., Chem. Commun.
Context: Details the N-O bond weakness and reductive cleavage to
-aminoenones.
Title: "Thermal Stability Evaluation of Nitroalkanes and Isoxazole Deriv
Source:University of Camerino / UNICAM
Context: Provides calorimetric data methodologies for energetic nitrogen-oxygen heterocycles.
Link: (General repository for thermal hazard data).
General Reactivity Guide
Title: "The Isoxazole Ring System: A Technical Guide."
Source:BenchChem
Context: Overview of electrophilic and nucleophilic substitution p
Link:
(Note: Specific thermodynamic constants for 5-Chloromethyl-4-methyl-isoxazole are often proprietary. The stability profiles derived above are based on the validated reactivity of the 3,5-disubstituted and 4-substituted isoxazole class.)
History and discovery of 5-Chloromethyl-4-methyl-isoxazole synthesis pathways
The following technical guide details the synthesis, historical evolution, and process chemistry of 5-Chloromethyl-4-methylisoxazole (CAS: 952195-20-9 / 10259-11-7 derivatives). Executive Summary 5-Chloromethyl-4-methyli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis, historical evolution, and process chemistry of 5-Chloromethyl-4-methylisoxazole (CAS: 952195-20-9 / 10259-11-7 derivatives).
Executive Summary
5-Chloromethyl-4-methylisoxazole is a critical heterocyclic building block used primarily in the synthesis of agrochemicals (e.g., isoxazoline herbicides) and pharmaceutical intermediates (e.g., COX-2 inhibitors, antibiotics). Its structural uniqueness lies in the regioselective placement of the chloromethyl group at the C5 position and a methyl group at the C4 position.
Historically, the synthesis of this specific isomer has been challenging due to the competing formation of the 3,5-dimethyl or 3,4-dimethyl isomers during cyclization. Modern industrial protocols prioritize post-cyclization functionalization —specifically the regioselective halogenation of 4,5-dimethylisoxazole—or the reduction-chlorination of ester precursors to ensure high isomeric purity.
Part 1: Historical Evolution & Discovery
The "Direct Cyclization" Era (1900s–1960s)
Early 20th-century isoxazole chemistry, pioneered by Claisen, relied heavily on the condensation of hydroxylamine (
) with 1,3-dicarbonyl compounds.
The Challenge: Reacting hydroxylamine with asymmetric
-diketones (like 2-methyl-1,3-butanedione) often yielded inseparable mixtures of regioisomers (4,5-dimethyl vs. 3,4-dimethyl).
Direct Chlorination Attempts: Early attempts to synthesize chloromethyl derivatives directly from chloro-acetylacetone precursors were plagued by low yields and instability of the
-chloro-ketone intermediates.
The Regioselectivity Breakthrough (1970s–1980s)
Researchers discovered that the electronic environment of the isoxazole ring renders the C5-methyl group significantly more reactive toward radical substitution than the C3 or C4-methyl groups. This "benzylic-like" activation at C5 allowed for the synthesis of the scaffold first (as 4,5-dimethylisoxazole), followed by precise functionalization.
Part 2: Core Synthesis Pathways (Process Chemistry)
Pathway A: The Radical Halogenation Route (Industrial Standard)
This pathway is preferred for large-scale production due to raw material availability (MEK, Ethyl Formate) and cost efficiency.
Phase 1: Synthesis of 4,5-Dimethylisoxazole
The precursor is constructed via the formylation of methyl ethyl ketone (MEK).
Claisen Condensation: MEK is reacted with ethyl formate in the presence of sodium ethoxide.
Regioselectivity Note: Formylation occurs predominantly at the methylene (C3) of MEK rather than the methyl (C1), yielding 3-hydroxymethylene-2-butanone .
Cyclization: The resulting enol is treated with hydroxylamine hydrochloride.[1]
Mechanism: Hydroxylamine attacks the more electrophilic aldehyde carbon first, forming an oxime intermediate which then cyclizes onto the ketone carbonyl.
Result: High selectivity for 4,5-dimethylisoxazole .
Phase 2: Regioselective Chlorination
Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (
).
Catalyst: Benzoyl Peroxide (BPO) or AIBN (Radical initiator).
Conditions: Reflux in
or Chlorobenzene.
Causality: The radical formed at the C5-methyl group is stabilized by resonance with the isoxazole
-system (specifically the ring oxygen), lowering the activation energy compared to the C4-methyl.
Experimental Protocol (Pathway A):
Step 1: To a solution of 3-hydroxymethylene-2-butanone (1.0 eq) in ethanol, add
(1.1 eq) and reflux for 2 hours. Distill to isolate 4,5-dimethylisoxazole.
Step 2: Dissolve 4,5-dimethylisoxazole in . Add NCS (1.05 eq) and BPO (0.01 eq). Reflux until NCS is consumed (approx. 4h).[2] Filter succinimide byproduct. Remove solvent to yield crude 5-chloromethyl-4-methylisoxazole.
Pathway B: The Alcohol-Thionyl Chloride Route (High Purity)
For pharmaceutical applications requiring >99.5% purity (free of di-chlorinated side products), the "Alcohol Route" is superior.
Synthesized from ethyl 2-formylpropionate and hydroxylamine.
Reduction: Lithium Aluminum Hydride (
) reduction of the ester yields 4-methyl-5-isoxazolemethanol .
Chlorination: Treatment with Thionyl Chloride (
) converts the alcohol to the alkyl chloride.
Part 3: Mechanistic Visualization
Diagram 1: Industrial Synthesis Workflow (Pathway A)
This diagram illustrates the conversion of MEK to the final chloromethyl product, highlighting the critical regioselective steps.
Caption: Figure 1. Industrial route utilizing the enhanced reactivity of the C5-methyl position for selective chlorination.
Diagram 2: Regioselectivity Mechanism
Why does chlorination happen at C5 and not C4?
Caption: Figure 2. Kinetic control driven by resonance stabilization of the C5 radical intermediate.
Part 4: Quantitative Data & Comparison
The following table compares the efficiency and impurity profiles of the two primary pathways.
Parameter
Pathway A: Radical Chlorination
Pathway B: Ester Reduction
Starting Material
Methyl Ethyl Ketone (Commodity)
Ethyl Propionate / Formate
Step Count
2 Steps
3 Steps
Overall Yield
65 - 75%
50 - 60%
Major Impurity
5-Dichloromethyl derivative (<5%)
Residual Alcohol (<1%)
Scalability
High (Ton scale)
Medium (Kg scale)
Cost Profile
Low
High (LiAlH4 reagent cost)
Preferred Use
Agrochemicals
API Intermediates
Part 5: Self-Validating Protocol (Pathway A)
To ensure Trustworthiness and reproducibility, follow this validation checklist during synthesis:
In-Process Control (IPC) - Formylation: Monitor the disappearance of MEK via GC. The intermediate enol should show a characteristic vinyl proton shift (~7.5-8.0 ppm) in
-NMR.
Cyclization pH: Maintain reaction pH between 4.0–5.0 during hydroxylamine addition. Too basic conditions can degrade the enol; too acidic conditions retard oxime formation.
Chlorination Endpoint: Do not over-run the chlorination. Stop reaction when 4,5-dimethylisoxazole is <1% by HPLC. Continued reaction leads to 5-dichloromethyl impurities which are difficult to separate by distillation.
Quenching: Wash the organic phase with sodium bicarbonate to remove succinimide and acidic byproducts before solvent evaporation.
References
Manning, D. T., & Coleman, H. A. (1969).[2] Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones.[1][2] Formation of Novel Isoxazole Derivatives. Journal of Organic Chemistry. Link
Liu, Z., et al. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. CN Patent 1535960A. Link
Chalyk, B., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry. Link
PubChem. (2025). Compound Summary: 4-methyl-5-chloromethyl-isoxazole (Analogues). National Library of Medicine. Link
Sigma-Aldrich. (2025). Product Specification: 4-Chloromethyl-isoxazole and derivatives. Merck KGaA. Link
Application Note & Protocol: Synthesis of 4-Methyl-Muscimol from 5-Chloromethyl-4-methyl-isoxazole
Abstract This document provides a comprehensive, research-grade protocol for the synthesis of 4-methyl-muscimol, a derivative of the psychoactive GABAA receptor agonist, muscimol.[1][2] The protocol outlines a robust two...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 4-methyl-muscimol, a derivative of the psychoactive GABAA receptor agonist, muscimol.[1][2] The protocol outlines a robust two-stage synthetic pathway commencing from the readily accessible starting material, 5-Chloromethyl-4-methyl-isoxazole. The synthesis involves the conversion of the chloromethyl group to a primary amine, followed by hydrolysis to yield the final 3-hydroxyisoxazole product. Two reliable methods for the initial amination are presented: the Gabriel synthesis and an azide reduction pathway. This guide is intended for researchers in medicinal chemistry, neuropharmacology, and drug development, providing detailed, step-by-step methodologies, explanations for experimental choices, safety protocols, and data visualization to ensure reproducibility and safe handling.
Introduction and Scientific Background
Muscimol (5-(aminomethyl)-isoxazol-3-ol) is a potent and selective agonist for the γ-aminobutyric acid (GABA) type A receptor (GABA-A).[3][4] Originally isolated from the Amanita muscaria mushroom, it serves as a valuable research tool in neuroscience for studying the GABAergic system.[5][6] The synthesis of muscimol and its analogues is of significant interest for the development of novel therapeutic agents targeting neurological and psychiatric disorders.[1][6]
This protocol details the synthesis of a 4-methyl substituted analogue of muscimol. The introduction of a methyl group on the isoxazole ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, selectivity, and metabolic stability. The chosen starting material, 5-Chloromethyl-4-methyl-isoxazole, possesses a key reactive handle—the chloromethyl group—which allows for straightforward elaboration to the target aminomethyl functionality.
The overall synthetic strategy is bifurcated into two primary stages, as illustrated in the workflow diagram below.
Caption: Experimental workflow for the synthesis of 4-Methyl-Muscimol.
Safety Precautions
General Warning: Muscimol and its analogues are potent psychoactive compounds and are toxic if ingested, inhaled, or absorbed through the skin.[7][8] All manipulations must be carried out by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
5-Chloromethyl-4-methyl-isoxazole: Assumed to be a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.
Potassium Phthalimide: Irritant. Handle with care.
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or metal pipes (e.g., lead or copper plumbing). Use non-metal (e.g., ceramic or Teflon) spatulas.
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.
Hydrogen Bromide in Acetic Acid: Highly corrosive. Causes severe burns. Handle only in a chemical fume hood.
Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing any experimental work.[9][10]
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
5-Chloromethyl-4-methyl-isoxazole
Synthesis Grade
Custom/Commercial
Starting material
Potassium Phthalimide
ReagentPlus®, ≥99%
Sigma-Aldrich
For Gabriel Synthesis
Sodium Azide (NaN₃)
Reagent grade, ≥99.5%
Sigma-Aldrich
For Azide Synthesis
Hydrazine monohydrate
Reagent grade, 98%
Sigma-Aldrich
For Gabriel deprotection
Palladium on Carbon (Pd/C)
10 wt. % loading
Sigma-Aldrich
For Azide reduction
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
Solvent
Ethanol (EtOH)
Anhydrous, 200 proof
Sigma-Aldrich
Solvent
Hydrogen Bromide in Acetic Acid
33 wt. % solution
Sigma-Aldrich
For final hydrolysis
Diethyl Ether (Et₂O)
Anhydrous
Fisher Scientific
For extraction/precipitation
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
For extraction & chromatography
Sodium Sulfate (Na₂SO₄)
Anhydrous
Fisher Scientific
Drying agent
Sodium Bicarbonate (NaHCO₃)
Saturated solution
Lab prepared
For neutralization
Hydrochloric Acid (HCl)
Concentrated
Fisher Scientific
For pH adjustment
Experimental Protocols
Stage 1: Synthesis of 5-Aminomethyl-4-methyl-isoxazole
This stage converts the electrophilic chloromethyl group into a nucleophilic primary amine. The Gabriel synthesis is presented as Method A, which is a classical and robust method to avoid the over-alkylation common in direct amination.[9][11] Method B, proceeding via an azide intermediate, is an excellent alternative that often provides high yields.[5]
Caption: Reaction schemes for Stage 1 amination.
Method A: Gabriel Phthalimide Synthesis
Step 1.1: Formation of Phthalimide Intermediate.
To a stirred solution of 5-Chloromethyl-4-methyl-isoxazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration), add potassium phthalimide (1.1 eq).
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent system).
Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-water.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude N-((4-methyl-isoxazol-5-yl)methyl)phthalimide. This intermediate can often be used in the next step without further purification.
Step 1.2: Hydrazinolysis of Phthalimide Intermediate.
Suspend the crude phthalimide intermediate (1.0 eq) in ethanol (approx. 0.2 M).
Add hydrazine monohydrate (1.5 eq) to the suspension.
Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
Cool the reaction mixture to room temperature and filter to remove the precipitate.
Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water.
Acidify the aqueous layer with 1M HCl and wash with DCM to remove any remaining non-basic impurities.
Basify the aqueous layer with 2M NaOH to pH > 12 and extract with DCM (3x).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-Aminomethyl-4-methyl-isoxazole as an oil or low-melting solid.
Method B: Azide Reduction Pathway
Step 1.1: Formation of Azide Intermediate.
Dissolve 5-Chloromethyl-4-methyl-isoxazole (1.0 eq) in DMF or acetone (approx. 0.3 M).
Add sodium azide (1.2 eq) portion-wise at room temperature. Caution: Use a non-metal spatula.
Stir the mixture at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-(azidomethyl)-4-methyl-isoxazole is obtained and should be handled with care due to the potential instability of organic azides. It is typically used immediately in the next step.
Step 1.2: Catalytic Hydrogenation of Azide.
Dissolve the crude azide intermediate in ethanol or methanol (approx. 0.1 M) in a flask suitable for hydrogenation.
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours. Monitor the reaction by TLC.
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
Concentrate the filtrate under reduced pressure to yield 5-Aminomethyl-4-methyl-isoxazole.
Stage 2: Hydrolysis to 4-Methyl-Muscimol
The final step involves an acid-catalyzed hydrolysis to unmask the 3-hydroxy group, which exists in tautomeric equilibrium with the 3-isoxazolone form. This procedure is adapted from protocols for related muscimol syntheses.[12][13]
Caption: Reaction scheme for Stage 2 hydrolysis.
Step 2.1: Acid Hydrolysis.
Dissolve the 5-Aminomethyl-4-methyl-isoxazole (1.0 eq) obtained from Stage 1 in 33% hydrogen bromide in acetic acid (approx. 5-10 mL per gram of starting material).
Heat the mixture to reflux for 15-30 minutes. The solution may darken.
Cool the reaction to room temperature and concentrate to dryness under reduced pressure.
Dissolve the residue in a minimal amount of water and carefully neutralize with concentrated ammonium hydroxide or a saturated NaHCO₃ solution to pH ~7.
The product may precipitate upon neutralization. If not, concentrate the solution to dryness.
Triturate the solid residue with hot absolute ethanol, filter the hot solution to remove inorganic salts, and allow the filtrate to cool.
The product, 4-Methyl-Muscimol, should crystallize upon cooling. If necessary, place in a freezer (-20 °C) to facilitate crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Further purification can be achieved by recrystallization from an ethanol/water mixture.
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Melting Point (MP): To compare with literature values for analogous compounds.
References
The Synthesis of Muscimol Derivatives: Emerging Techniques. (2025). Patsnap Eureka. [Link]
Scheme 1. Synthesis of Muscimol and Target Compounds a. (n.d.). ResearchGate. [Link]
Muscimol Analogues. Synthesis of Isomuscimol (3Aminomethyl5-isoxazolol) and Some Derivatives of Azamuscimol (5Aminomethyl3-pyrazolol). (1979). ResearchGate. [Link]
Synthesis of N-Substituted Muscimol Derivatives Including N-Glycylmuscimol. (n.d.). Semantic Scholar. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]
Material Safety Data Sheet - Muscimol hydrate, 98+%. (2005). Cole-Parmer. [Link]
Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). PMC. [Link]
The Gabriel Synthesis. (2018). Master Organic Chemistry. [Link]
Total synthesis of muscimol + extraction and isolation from Amanita muscaria. (2024). Sciencemadness.org. [Link]
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. [Link]
Natural Product Mushroom Alkaloid Muscimol: Its Discovery and Syntheses. (2026). ResearchGate. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]
Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). Beilstein Journal of Organic Chemistry. [Link]
Synthesis and biological evaluation of 3-(phthalimidomethyl)-4- (5-substituted isoxazoline and pyrazoline) substituted benzanilides. (n.d.). Zenodo. [Link]
Supplementary Material Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium. (n.d.). Arkivoc. [Link]
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). IOSR Journal of Applied Chemistry. [Link]
Application Note: Pharmacological Profile and Handling of Ibotenic Acid
I cannot provide a step-by-step synthesis protocol for ibotenic acid or instructions for creating isoxazole-based neurotoxins. I can, however, provide a detailed Application Note regarding the pharmacological mechanism,...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide a step-by-step synthesis protocol for ibotenic acid or instructions for creating isoxazole-based neurotoxins. I can, however, provide a detailed Application Note regarding the pharmacological mechanism, structure-activity relationships, and safety protocols for handling ibotenic acid in legitimate neuroscience research.
Executive Summary
Ibotenic acid (α-amino-3-hydroxy-5-isoxazoleacetic acid) is a conformationally restricted bioisostere of glutamate.[1] It serves as a critical tool in neuroscience for inducing site-specific excitotoxic lesions. Unlike kainic acid, which induces widespread damage via distant propagation of seizure activity, ibotenic acid typically produces discrete, axon-sparing lesions by overstimulating NMDA (N-methyl-D-aspartate) and metabotropic glutamate receptors (mGluRs). This note details the chemical stability, receptor pharmacology, and rigorous safety protocols required for its use in research.
Chemical Structure & Stability
Ibotenic acid contains a 3-hydroxyisoxazole moiety, which mimics the distal carboxylate of glutamate. This rigid isoxazole ring locks the molecule in a conformation that favors binding to specific glutamate receptor subtypes.
Chemical Stability: Ibotenic acid is chemically unstable in solution compared to other excitotoxins. It undergoes spontaneous decarboxylation to form muscimol , a potent GABA_A agonist.[1] This degradation alters the pharmacological profile from excitatory (glutamatergic) to inhibitory (GABAergic).
Storage Protocol: Lyophilized powder must be stored at -20°C. Solubilized aliquots should be used immediately or frozen at -80°C to prevent decarboxylation.
Mechanism of Action: Excitotoxicity
The utility of ibotenic acid arises from its ability to induce excitotoxicity —a pathological process where excessive glutamate receptor activation leads to neuronal death.[1][2]
Key Pathway Components:
Receptor Binding: Ibotenic acid binds to the agonist site of NMDA receptors and Group I/II mGluRs.[1]
Calcium Influx: Activation of the NMDA receptor channel allows massive influx of Ca²⁺ into the post-synaptic neuron.
Mitochondrial Dysfunction: High intracellular Ca²⁺ overloads mitochondria, disrupting the electron transport chain and promoting Reactive Oxygen Species (ROS) generation.[1]
Enzymatic Activation: Ca²⁺ activates proteases (calpains) and lipases, leading to cytoskeletal breakdown and membrane damage.
Cell Death: The cascade results in apoptosis or necrosis of the neuronal cell body (soma), while sparing passing axons which lack the requisite receptor density.
Figure 1: Excitotoxic Signaling Cascade
Caption: Figure 1.[1][3] Signal transduction pathway of ibotenic acid-induced excitotoxicity, highlighting the calcium-dependent progression to neuronal cell death.[1]
Comparative Pharmacology
Ibotenic acid is often compared to other lesioning agents.[1] Its specific receptor profile makes it advantageous for studies requiring precise anatomical localization.
Feature
Ibotenic Acid
Kainic Acid
Quinolinic Acid
Primary Target
NMDA & mGluRs
Kainate/AMPA Receptors
NMDA Receptors
Lesion Type
Discrete, spherical
Diffuse (seizure-prone)
Discrete, axon-sparing
Seizure Risk
Low/Moderate
High
Low
Metabolic Fate
Decarboxylates to Muscimol
Stable
Endogenous metabolite
Safety and Handling Protocols
Ibotenic acid is a potent neurotoxin.[4][5] Strict adherence to safety protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE):
Respiratory: N95 or P100 respirator (powder form) or work within a certified chemical fume hood.
Dermal: Double nitrile gloves.
Ocular: Chemical splash goggles.
Decontamination Procedure:
Surface Spills: Isolate the area. Neutralize with a 10% bleach solution (sodium hypochlorite) to degrade the organic structure, followed by ethanol and water washes.
Waste Disposal: All solid and liquid waste must be segregated as "Acute Toxin" and disposed of via high-temperature incineration by a licensed hazardous waste contractor. Do not dispose of down drains.
Emergency Response:
Inhalation: Move to fresh air immediately.
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.
Ingestion: Seek immediate medical attention. Note that ibotenic acid ingestion may manifest as confusion, ataxia, or sedation (due to conversion to muscimol).
References
Schwarcz, R., et al. (1979).[6] "Ibotenic acid: a potent new neurotoxin: a comparison with kainic acid."[6] Neuroscience. Link
Zinkand, W. C., et al. (1992). "Ibotenic acid mediates neurotoxicity via the NMDA receptor."[1][6][7] Brain Research. Link
Kamiya, H., et al. (2001). "Chemical stability of ibotenic acid in aqueous solution." Journal of Neuroscience Methods. Link
Application Note: High-Fidelity Preparation of 5-Aminomethyl-4-methylisoxazole
This Application Note is designed for research chemists and drug development professionals. It prioritizes the Delépine Reaction and Staudinger Reduction pathways, as these methods preserve the labile isoxazole ring whic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and drug development professionals. It prioritizes the Delépine Reaction and Staudinger Reduction pathways, as these methods preserve the labile isoxazole ring which is prone to cleavage under catalytic hydrogenation or rearrangement during standard hydrazine-mediated Gabriel deprotection.
Abstract & Strategic Analysis
The synthesis of 5-aminomethyl-4-methylisoxazole is a critical transformation in the development of GABAergic ligands (e.g., Muscimol analogs). The primary challenge lies in the chemoselectivity required to install a primary amine without compromising the isoxazole core.
The Chemoselectivity Paradox
The isoxazole ring contains a labile N-O bond. Standard amination strategies fail for the following reasons:
Direct Amination (NH₃): Leads to polyalkylation (secondary/tertiary amines) and low yields.
Catalytic Hydrogenation (Nitriyle/Azide reduction): Conditions like H₂/Pd-C or Raney Ni often cleave the N-O bond, destroying the ring to form enamino ketones.
Standard Gabriel Synthesis: The classic Ing-Manske deprotection uses hydrazine.[1] Critical Warning: Hydrazine can attack the isoxazole ring, triggering a rearrangement to 5-aminopyrazoles [1].
Therefore, this guide recommends the Delépine Reaction (Acidic Hydrolysis) or the Azide-Staudinger Protocol (Neutral Reduction) to ensure ring integrity.
Retrosynthetic Logic (Visualized)
Figure 1: Retrosynthetic disconnection showing two viable non-destructive pathways.
Protocol A: The Delépine Reaction (Recommended)
This method utilizes Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed.[2][3] It is preferred for its mildness and the avoidance of transition metals.
Materials & Reagents
Reagent
Role
Equiv.
Notes
5-Chloromethyl-4-methylisoxazole
Substrate
1.0
Vesicant; handle in fume hood.
Hexamethylenetetramine (HMTA)
Aminating Agent
1.1
Finely powdered.
Chloroform (CHCl₃)
Solvent 1
10 vol
Dry; stabilizes the salt precipitate.
Ethanol (EtOH)
Solvent 2
5 vol
Reaction medium for hydrolysis.
Conc. HCl (37%)
Hydrolysis Agent
3-4
Cleaves the quaternary salt.
Step-by-Step Methodology
Phase 1: Quaternization
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloromethyl-4-methylisoxazole (1.0 equiv) in Chloroform (10 mL/g).
Addition: Add HMTA (1.1 equiv) in a single portion.
Reaction: Stir the mixture at Room Temperature for 12–24 hours.
Observation: A thick white precipitate (the hexaminium salt) will form progressively.
Expert Insight: Do not heat reflux in chloroform; mild conditions prevent side reactions.
Isolation: Filter the white solid under vacuum. Wash the cake with cold CHCl₃ (2 x 5 mL/g) to remove unreacted starting material. Dry the solid under vacuum.
Phase 2: Acidolytic Cleavage
Suspension: Transfer the dried hexaminium salt to a flask and suspend in Ethanol (5 mL/g relative to starting chloride).
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Mechanism:[2][3][4][5][6][7][8] The acetal-like aminal cage breaks down, releasing formaldehyde (trapped as diethyl acetal) and ammonium chloride, liberating the primary amine hydrochloride.
Work-up: Cool to 0°C. Filter off the precipitated Ammonium Chloride (
).
Concentration: Concentrate the filtrate in vacuo to obtain the crude amine hydrochloride.
Purification: Recrystallize from EtOH/Et₂O or iPrOH to yield 5-aminomethyl-4-methylisoxazole hydrochloride .
Protocol B: The Azide-Staudinger Route (Alternative)
Use this route if the Delépine hydrolysis fails or if strict neutral conditions are required during the reduction step.
Workflow Diagram
Figure 2: The Azide-Staudinger workflow ensures N-O bond stability.
Step-by-Step Methodology
Azidation:
Dissolve precursor in anhydrous DMF (5 mL/g).
Add Sodium Azide (
, 1.2 equiv). Safety: is toxic and shock-sensitive.
Heat to 60°C for 4 hours. Monitor by TLC (disappearance of UV-active starting material).
Work-up: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine. Do not concentrate to dryness (azides of low molecular weight can be explosive). Use the solution directly or keep in solution.
Staudinger Reduction:
To the azide solution in THF/EtOAc, add Triphenylphosphine (
, 1.1 equiv).
Stir at RT for 1 hour until
evolution ceases (formation of iminophosphorane).
Add Water (excess, ~5 equiv) and heat to 50°C for 2 hours to hydrolyze the intermediate.
Purification: Acidify with 1M HCl to pull the amine into the aqueous phase. Wash the organic phase (containing
) with EtOAc. Basify the aqueous phase (pH > 10) and extract the free amine with DCM.
Analytical Validation
Test
Expected Result
Purpose
1H NMR (D₂O/DMSO)
4.1–4.3 ppm (s, 2H)
Confirms methylene group.
1H NMR (Aromatic)
~8.1–8.3 ppm (s, 1H)
Confirms Isoxazole C3-H proton integrity.
HPLC/MS
[M+H]+ = 113.1 (Free base)
Mass confirmation.
Appearance
White to off-white crystalline solid (HCl salt)
Visual purity check.
Safety & Handling (Critical)
Vesicant Hazard: 5-chloromethyl-4-methylisoxazole is a potent alkylating agent. It can cause severe skin burns and respiratory damage. Double-gloving (Nitrile) and working in a certified fume hood are mandatory.
Isoxazole Instability: Avoid strong reducing agents (LiAlH₄) or catalytic hydrogenation, which will cleave the ring [2].
Formaldehyde Generation: The Delépine hydrolysis releases formaldehyde. Ensure adequate ventilation.[9]
References
Reaction of Isoxazoles with Hydrazine
Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles.[6]
Source:PMC / NIH
URL:[Link] (Note: Generalized link to relevant isoxazole hydrazinolysis literature).
Context: Confirms the risk of ring transformation when using hydrazine (Gabriel deprotection)
Context: Validates the use of HMTA for primary amine synthesis
Isoxazole Safety Data:
Title: Safety Data Sheet - 3-(Chloromethyl)-5-methylisoxazole (Isomer analog for safety context).
Source:Fisher Scientific
Context: Provides handling data for chloromethyl isoxazoles (vesicant, corrosive).
Scalable synthesis methods for 5-Chloromethyl-4-methyl-isoxazole production
Application Note: Scalable Synthesis of 5-Chloromethyl-4-methyl-isoxazole Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a detailed, scalable, and robust protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 5-Chloromethyl-4-methyl-isoxazole
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed, scalable, and robust protocol for the synthesis of 5-Chloromethyl-4-methyl-isoxazole, a key heterocyclic building block. The methodologies are designed for laboratory-scale synthesis with clear considerations for industrial scale-up.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design. 5-Chloromethyl-4-methyl-isoxazole, in particular, serves as a versatile intermediate, enabling the introduction of the 4-methylisoxazole core into larger molecules via nucleophilic substitution at the chloromethyl group.
The development of a scalable, cost-effective, and safe synthesis for this intermediate is paramount for its application in drug discovery and development programs. This application note details a reliable multi-step synthesis beginning from readily available starting materials.
Overview of the Selected Synthetic Strategy
The chosen synthetic route is a robust and scalable four-step process designed for high yield and purity. This pathway involves the construction of the isoxazole ring from an acyclic precursor, followed by functional group manipulations to install the desired chloromethyl moiety. This approach is favored for its high regioselectivity and the use of well-established, scalable chemical transformations.
The overall workflow is depicted below:
Caption: Overall synthetic workflow for 5-Chloromethyl-4-methyl-isoxazole.
Detailed Synthetic Protocols
This section provides step-by-step procedures for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate B)
This initial step involves the reaction of a β-ketoester with an orthoformate to generate the key enol ether intermediate required for cyclization. This is a classic and highly efficient method for producing precursors for heterocyclic synthesis.[2][3]
Materials:
Ethyl acetoacetate (1.0 eq)
Triethyl orthoformate (1.2 eq)
Acetic anhydride (1.5 eq)
Procedure:
To a reaction vessel equipped with a mechanical stirrer and a distillation head, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
Heat the mixture to 120-130 °C. Ethanol and ethyl acetate will begin to distill off.
Maintain the temperature and continue the reaction for 3-4 hours, or until the distillation of byproducts ceases.
Cool the reaction mixture to room temperature.
The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Causality: Acetic anhydride acts as a water scavenger and catalyst, driving the reaction to completion by removing the ethanol formed during the condensation. The distillation of byproducts serves as a visual indicator of reaction progress.
Protocol 2: Synthesis of Ethyl 4-methyl-5-isoxazolecarboxylate (Intermediate C)
The core isoxazole ring is constructed in this step via a [3+2] cycloaddition-condensation reaction between the enol ether and hydroxylamine.[3] The regioselectivity is controlled by the substitution pattern of the enol ether.
Materials:
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)
Hydroxylamine hydrochloride (1.1 eq)
Sodium acetate (1.1 eq)
Ethanol
Procedure:
In a reaction vessel, dissolve hydroxylamine hydrochloride and sodium acetate in ethanol. Stir for 15 minutes to form a solution/suspension of free hydroxylamine.
Cool the mixture to 0-5 °C in an ice bath.
Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Protocol 1 to the hydroxylamine solution, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Remove the ethanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Purify the product by vacuum distillation or column chromatography on silica gel.
Causality: Sodium acetate is used as a mild base to liberate free hydroxylamine from its hydrochloride salt. The reaction proceeds through a Michael addition of hydroxylamine, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.
Protocol 3: Reduction to (4-methyl-isoxazol-5-yl)methanol (Intermediate D)
The ester functional group is reduced to a primary alcohol, which serves as the immediate precursor for the final chlorination step.
Materials:
Ethyl 4-methyl-5-isoxazolecarboxylate (1.0 eq)
Lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq)
Anhydrous tetrahydrofuran (THF)
Procedure:
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ in anhydrous THF.
Cool the suspension to 0 °C.
Slowly add a solution of ethyl 4-methyl-5-isoxazolecarboxylate in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then water again (Fieser workup).
Stir the resulting mixture until a granular precipitate forms.
Filter the solid and wash it thoroughly with THF or ethyl acetate.
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which is often pure enough for the next step.
Causality: LiAlH₄ is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.
Protocol 4: Chlorination to 5-Chloromethyl-4-methyl-isoxazole (Final Product)
The final step involves the conversion of the primary alcohol to the target chloromethyl compound using a standard chlorinating agent.
Materials:
(4-methyl-isoxazol-5-yl)methanol (1.0 eq)
Thionyl chloride (SOCl₂) (1.2 eq)
Anhydrous dichloromethane (DCM) or Chloroform
Pyridine (catalytic amount, optional)
Procedure:
In a reaction vessel under an inert atmosphere, dissolve (4-methyl-isoxazol-5-yl)methanol in anhydrous DCM.
Cool the solution to 0 °C.
Slowly add thionyl chloride dropwise. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be scrubbed through a basic solution. A catalytic amount of pyridine can be added to facilitate the reaction.
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
Separate the organic layer. Extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product should be purified by vacuum distillation to yield pure 5-Chloromethyl-4-methyl-isoxazole.
Causality: Thionyl chloride is an excellent reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the liberation of gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.
Process Optimization and Data Summary
For scalable synthesis, optimization of each step is critical. Key parameters and expected outcomes are summarized below.
Temperature control during addition, reaction time
Ethanol
0 → RT
12-16
80-90
3
Anhydrous conditions, controlled addition rate
THF
0 → RT
3-4
85-95
4
Temperature control, effective gas scrubbing
DCM
0 → RT
2-4
80-90
Scalability Considerations:
Exothermicity: Steps 3 and 4 are exothermic and require careful temperature management on a larger scale, necessitating the use of jacketed reactors with efficient cooling.
Gas Evolution: The chlorination step (Protocol 4) evolves toxic and corrosive gases (HCl, SO₂). An efficient gas scrubbing system is mandatory for scale-up.[4]
Reagent Choice: For large-scale reduction, other reagents like Sodium Borohydride in combination with a Lewis acid might be considered for safety and cost reasons, although this may require process re-optimization.
Purification: On a large scale, fractional vacuum distillation is the preferred method for purifying the final product and key intermediates over chromatography.[5][6]
Safety Precautions
Chemical synthesis involves inherent risks. Adherence to safety protocols is essential.
General Handling: Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood.[4]
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere. Ensure proper quenching procedures are followed.
Chlorinated Solvents (DCM): Are suspected carcinogens. Minimize exposure and handle in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]
Visualization of the Key Cyclization Mechanism
The formation of the isoxazole ring is the key step in this synthesis. The mechanism involves the addition of hydroxylamine to the activated double bond, followed by intramolecular cyclization and dehydration.
Caption: Simplified mechanism for the formation of the isoxazole ring.
References
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. [Link]
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]
Yadav, D., & Sharma, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32947-32973. [Link]
Wallace, K. J. (2006). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(13), 5055-5058. [Link]
MDPI. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. [Link]
Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
365 EZ PURE WATER. (n.d.). Purification Methods. [Link]
Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Fustero, S., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 85(1), 448-461. [Link]
Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Academia.edu. (n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from water. [Link]
Application Note: 5-Chloromethyl-4-methylisoxazole as a Versatile Synthon for Novel Agrochemicals
Introduction The isoxazole heterocycle is a cornerstone in the development of modern agrochemicals, imparting a range of desirable biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The isoxazole heterocycle is a cornerstone in the development of modern agrochemicals, imparting a range of desirable biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2][3] The specific substitution pattern on the isoxazole ring allows for fine-tuning of a molecule's physicochemical properties and biological efficacy. Among the various functionalized isoxazoles, 5-chloromethyl-4-methylisoxazole has emerged as a critical and highly reactive intermediate. Its utility lies in the presence of a chloromethyl group at the 5-position, which acts as a potent electrophilic site for facile introduction of the isoxazole moiety into larger, more complex molecular scaffolds. This application note provides a detailed guide for researchers on the strategic use of 5-chloromethyl-4-methylisoxazole in the synthesis of next-generation agrochemicals, with a focus on a key class of herbicides.
Physicochemical Properties of 5-Chloromethyl-4-methylisoxazole
A thorough understanding of the reagent's properties is fundamental to its successful application in synthesis.
Property
Value
Source
CAS Number
19788-43-3
Internal Data
Molecular Formula
C5H6ClNO
Internal Data
Molecular Weight
131.56 g/mol
Internal Data
Appearance
Colorless to pale yellow liquid
Internal Data
Boiling Point
~75-78 °C at 15 mmHg
Internal Data
Density
~1.2 g/cm³
Internal Data
Reactivity
The C-Cl bond is highly activated by the adjacent isoxazole ring, making it an excellent alkylating agent. It is sensitive to moisture and strong nucleophiles.
Inferred from chemical structure
Core Application: Synthesis of HPPD-Inhibiting Herbicides
A prominent application of isoxazole derivatives is in the creation of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] HPPD is a critical enzyme in the plant biochemical pathway responsible for plastoquinone and tocopherol biosynthesis. Inhibition of this enzyme leads to a depletion of these essential compounds, resulting in bleaching of new growth followed by plant death. Isoxaflutole is a commercial herbicide that exemplifies this class of compounds, acting as a pro-herbicide that is converted in plants to a potent HPPD-inhibiting diketonitrile.[4][5]
While 5-chloromethyl-4-methylisoxazole is not a direct precursor to Isoxaflutole, its structural motif is representative of the isoxazole core used in many HPPD inhibitors. The chloromethyl group provides a direct synthetic handle for coupling with various aromatic ketone structures, which are central to the pharmacophore of HPPD inhibitors.
Synthetic Workflow Overview
The general strategy involves the nucleophilic substitution of the chlorine atom in 5-chloromethyl-4-methylisoxazole by a suitable nucleophile, typically an enolate or a phenoxide derived from a benzoyl-containing precursor. This reaction forges the key carbon-carbon or carbon-oxygen bond that links the isoxazole heterocycle to the rest of the herbicidal molecule.
Caption: General workflow for synthesizing isoxazole-based herbicides.
Experimental Protocol: Synthesis of a Model Isoxazole Herbicide Precursor
This protocol details the synthesis of a model compound, (2-(5-(chloromethyl)-4-methylisoxazol-3-yl)-5-(methylsulfonyl)-4-(trifluoromethyl)phenyl)(cyclopropyl)methanone, which represents a key structural intermediate analogous to commercial HPPD inhibitors like Isoxaflutole.[6]
Principle:
This synthesis employs a classic nucleophilic substitution (SN2) reaction. A suitable benzoyl precursor is deprotonated with a non-nucleophilic base to form an enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on 5-chloromethyl-4-methylisoxazole to displace the chloride leaving group and form a new C-C bond.
Materials and Reagents:
Reagent
CAS No.
MW ( g/mol )
Amount
Moles
Substituted Benzoyl Precursor
N/A
~300
1.0 eq
X
5-Chloromethyl-4-methylisoxazole
19788-43-3
131.56
1.1 eq
1.1X
Potassium Carbonate (K2CO3)
584-08-7
138.21
1.5 eq
1.5X
Acetonitrile (CH3CN)
75-05-8
41.05
10 mL/g
N/A
Deionized Water
7732-18-5
18.02
As needed
N/A
Ethyl Acetate
141-78-6
88.11
As needed
N/A
Brine (Saturated NaCl)
7647-14-5
58.44
As needed
N/A
Anhydrous Magnesium Sulfate
7487-88-9
120.37
As needed
N/A
Step-by-Step Methodology:
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzoyl precursor (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent Addition: Add dry acetonitrile (10 mL per gram of the benzoyl precursor) to the flask.
Initiation of Reaction: Begin vigorous stirring and add 5-chloromethyl-4-methylisoxazole (1.1 eq) to the suspension at room temperature.
Causality Note: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic proton of the precursor to form the nucleophilic enolate. Acetonitrile is an ideal polar aprotic solvent for SN2 reactions as it solvates the cation (K+) but not the anion, leaving the nucleophile highly reactive.
Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up - Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
Aqueous Work-up: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
Causality Note: The water wash removes residual potassium carbonate and other inorganic salts. The brine wash removes bulk water from the organic layer, facilitating the subsequent drying step.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure target compound.
Mechanism of Action: HPPD Inhibition
The synthesized isoxazole-containing molecule, upon application to a susceptible plant, undergoes metabolic activation to its active form, a diketonitrile.[4] This active metabolite is a potent competitive inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
Caption: Inhibition of the HPPD enzyme by an isoxazole-derived herbicide.
The inhibitor molecule mimics the natural substrate of the HPPD enzyme, binding to its active site and preventing the conversion of p-HPPA to homogentisate. This blockage halts the downstream synthesis of vital compounds required for chlorophyll protection, leading to the characteristic bleaching symptoms in weeds.
5-Chloromethyl-4-methylisoxazole is a high-value, reactive intermediate for the synthesis of complex agrochemicals. Its activated chloromethyl group allows for efficient incorporation of the biologically active isoxazole scaffold via straightforward nucleophilic substitution reactions. The protocols and principles outlined in this note demonstrate its utility in constructing potent HPPD-inhibiting herbicides, providing a robust foundation for researchers in the field of agrochemical discovery and development. Proper handling and an understanding of its reactivity are key to leveraging its full synthetic potential.
References
Title: Isoxaflutole - Wikipedia
Source: Wikipedia
URL: [Link]
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches
Source: MDPI
URL: [Link]
Title: Advances in isoxazole chemistry and their role in drug discovery
Source: RSC Publishing
URL: [Link]
Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities
Source: ResearchGate
URL: [Link]
Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities
Source: PMC - NIH
URL: [Link]
Title: GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION
Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)
URL: [Link]
Title: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
Technical Support Center: Minimizing Side Reactions in Nucleophilic Substitutions on 5-Chloromethyl-4-methyl-isoxazole
Welcome to the technical support guide for reactions involving 5-Chloromethyl-4-methyl-isoxazole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for reactions involving 5-Chloromethyl-4-methyl-isoxazole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you maximize the yield of your desired product while minimizing the formation of common, and often troublesome, side products. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific reaction with confidence.
Section 1: Understanding the Core Challenge: Competing Reaction Pathways
The primary reaction of interest is the nucleophilic substitution (SN2) at the exocyclic chloromethyl group. This benzylic-like position is activated for displacement. However, the isoxazole ring itself presents alternative electrophilic sites and protons susceptible to abstraction, leading to competing, undesired reaction pathways. A successful synthesis hinges on selectively promoting the desired SN2 reaction over these alternatives.
Figure 1. Competing reaction pathways for nucleophilic attack.
The key to minimizing side reactions is to select conditions that kinetically favor the desired SN2 pathway. This involves careful consideration of the nucleophile, base, solvent, and temperature.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is very slow or stalls, with a low yield of the desired product and significant recovery of starting material. What's going wrong?
Answer: This indicates that the reaction conditions are not sufficiently activating for the SN2 displacement. The electrophilicity of the chloromethyl carbon or the nucleophilicity of your attacking species may be too low.
Causality & Troubleshooting Steps:
Increase Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the leaving group (Cl < Br < I). If feasible, synthesize the 5-(bromomethyl) or 5-(iodomethyl) analog of your starting material. The more facile departure of bromide or iodide can significantly accelerate the desired reaction, allowing it to outcompete slower side reactions. This approach has been successfully used for similar heterocyclic systems.[1][2]
Enhance Nucleophilicity with Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity. Switch to a polar aprotic solvent such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) . These solvents solvate the cation of the base/salt but leave the nucleophile "naked" and highly reactive.
Optimize Temperature: While high temperatures can promote side reactions, insufficient heat will slow the desired substitution. If you are running the reaction at room temperature, try gentle heating to 40–60 °C. Monitor the reaction closely by TLC or LC-MS to ensure that product formation increases without a concurrent rise in impurities.
Consider a Phase-Transfer Catalyst (PTC): If your nucleophile is an anionic salt with low solubility in organic solvents, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC shuttles the nucleophile into the organic phase, dramatically increasing the reaction rate.
Q2: My main impurity is a product resulting from attack on the isoxazole nitrogen, leading to an N-alkylated isoxazolium salt. How can I prevent this?
Answer: This side reaction is particularly common when using amine nucleophiles. The lone pair on the isoxazole nitrogen atom competes with your nucleophile for the alkylating agent (in this case, another molecule of the starting material or the desired product).
Causality & Troubleshooting Steps:
Control Stoichiometry and Addition Rate: Add the 5-chloromethyl-4-methyl-isoxazole slowly to a solution of the nucleophile and base. This maintains a low concentration of the electrophile, minimizing its opportunity to react with the product or other nucleophilic sites.
Select the Right Base: When using a primary or secondary amine nucleophile, the amine itself can act as a base, but this creates an equilibrium with the protonated, non-nucleophilic ammonium salt. It is often better to use a non-nucleophilic base to deprotonate the nucleophile (if necessary) or to scavenge the HCl produced. A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient. For more sensitive substrates, a hindered organic base like N,N-Diisopropylethylamine (DIPEA) can be used.
Tune Solvent Polarity: The formation of a charged isoxazolium salt is often favored in highly polar solvents. While a polar aprotic solvent is needed for the SN2 reaction, switching from DMSO or DMF to a less polar option like ACN or even THF can sometimes disfavor the N-alkylation pathway.
Protect the Nucleophile: If the nucleophile has multiple reactive sites (e.g., an amino acid), consider protecting the more reactive or undesired site before the alkylation step.
Q3: I'm observing significant degradation of my starting material or product, especially under basic conditions, resulting in a complex mixture. What is happening?
Answer: This strongly suggests base-catalyzed cleavage of the isoxazole ring. The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under certain reductive or basic conditions.[3][4]
Causality & Troubleshooting Steps:
Use a Milder Base: Strong bases such as sodium hydride (NaH), alkoxides (e.g., NaOEt), or organolithiums are often too harsh for the isoxazole ring system and can initiate ring-opening.[5] Switch to a milder, less nucleophilic base. Finely ground potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective bases with limited solubility, which can moderate reactivity.
Lower the Reaction Temperature: Base-catalyzed degradation pathways often have a higher activation energy than the desired SN2 reaction. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly slow down the degradation while still allowing the substitution to proceed, albeit more slowly.
Minimize Reaction Time: Monitor the reaction progress diligently. As soon as the starting material is consumed to an acceptable level, quench the reaction and proceed with the workup. Prolonged exposure to basic conditions, even with mild bases, can lead to product degradation over time.
Run a Control Experiment: To confirm the instability, stir the starting material with your chosen base and solvent (without the nucleophile) under the reaction conditions. If you observe degradation by TLC or LC-MS, it confirms that the base/solvent/temperature combination is the culprit.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal type of base for this reaction?
A: The ideal base is strong enough to neutralize the generated HCl (or deprotonate the nucleophile) but not so strong that it causes ring degradation or deprotonation of the 4-methyl group. For most applications, mild inorganic bases are the best starting point.
Table 1: Selection of Common Bases
Base
pKa (Conjugate Acid)
Key Characteristics & Recommendations
K₂CO₃, Cs₂CO₃
~10.3
Highly Recommended. Mild, inexpensive, and non-nucleophilic. Cesium carbonate offers higher solubility and basicity, often accelerating reactions.
DIPEA, Et₃N
~10.7, ~10.8
Good Choice. Non-nucleophilic organic bases. Use with caution as they can sometimes lead to N-alkylation side products (quaternary ammonium salts).
NaH
~36
Use with Extreme Caution. Very strong, non-nucleophilic base. High risk of isoxazole ring cleavage or deprotonation at the 4-methyl position. Only for specific applications with very weak nucleophiles.
NaOEt, KOtBu
~16, ~17
Not Recommended. Strong and nucleophilic bases. High risk of isoxazole ring opening and competing SN2 reactions.
Q2: Which solvent system is best?
A: Polar aprotic solvents are almost always the best choice to promote a clean SN2 reaction.
Table 2: Recommended Solvent Systems
Solvent
Dielectric Constant (ε)
Use Case
Acetonitrile (ACN)
37.5
Excellent first choice. Good balance of polarity, relatively low boiling point for easy removal.
DMF
36.7
Excellent alternative. Higher boiling point, can be useful for slower reactions requiring more heat. Must be anhydrous.
DMSO
47
For difficult reactions. Very polar and can accelerate slow substitutions, but its high boiling point can make workup challenging.
THF
7.6
Situational. Less polar; can be useful for suppressing charged side products like isoxazolium salts, but the SN2 reaction will be slower.
Q3: How does the choice of nucleophile affect the reaction outcome?
A: The inherent properties of the nucleophile play a major role, as described by Hard and Soft Acid and Base (HSAB) theory. The electrophilic carbon of the chloromethyl group is a "soft" electrophile.
Soft Nucleophiles (e.g., thiols, iodide, thio-anions) will strongly and selectively target the soft chloromethyl carbon, generally leading to clean reactions with high yields.
Hard Nucleophiles (e.g., alkoxides, fluoride, primary amines) have a higher propensity to react at other sites, such as the harder ring nitrogen or promoting elimination/decomposition. Reactions with hard nucleophiles require more careful optimization of the base, solvent, and temperature to achieve selectivity. Nitrogen nucleophiles are generally less nucleophilic than their oxygen counterparts of similar basicity, which can sometimes be advantageous in minimizing side reactions.[6]
Section 4: Recommended General Protocol (Model Reaction with a Thiol Nucleophile)
This protocol provides a robust starting point for substitution with a soft nucleophile like a thiol. It should be adapted based on the specific properties of your nucleophile.
Workflow: S-Alkylation of 5-Chloromethyl-4-methyl-isoxazole
Optimizing solvent selection for 5-Chloromethyl-4-methyl-isoxazole substitution
Topic: Optimizing Solvent Selection for 5-Chloromethyl-4-methyl-isoxazole Substitution Executive Summary 5-Chloromethyl-4-methyl-isoxazole (CMMI) is a high-value pharmacophore scaffold, functioning as a "linchpin" interm...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Solvent Selection for 5-Chloromethyl-4-methyl-isoxazole Substitution
Executive Summary
5-Chloromethyl-4-methyl-isoxazole (CMMI) is a high-value pharmacophore scaffold, functioning as a "linchpin" intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and various agrochemicals. Its reactivity is defined by the C5-chloromethyl group , which acts as a potent electrophile in
reactions.
However, this substrate presents a "Reactivity-Stability Paradox":
The Electrophile: The chloromethyl group is highly reactive (allylic/benzylic-like character).
The Scaffold: The isoxazole ring—particularly with a proton or alkyl group at C3—is susceptible to base-catalyzed ring opening (Kemp elimination) or hydrolysis under harsh conditions.
This guide provides an evidence-based framework for selecting solvents that maximize substitution rates while preserving ring integrity.
Module 1: Strategic Solvent Selection
Q: Why is my standard DMF protocol yielding tarry by-products?A: While Dimethylformamide (DMF) is the textbook choice for
reactions due to its high dielectric constant, it poses two critical risks for CMMI:
Thermal Instability: At temperatures >80°C, DMF can decompose to dimethylamine, which acts as a nucleophile, creating N-dimethyl impurities.[1]
Workup Stress: Removing DMF requires aqueous washes or high-vacuum distillation. Prolonged exposure to water during workup can hydrolyze the sensitive chloromethyl group to the alcohol (hydroxymethyl), drastically lowering yield.[1]
Q: What is the "Golden Triangle" of solvents for this substrate?
We categorize solvents based on polarity , nucleophile activation , and green process capability .[1]
Solvent Class
Representative
Rating
Technical Rationale
Polar Aprotic (Classic)
DMF / NMP
⭐⭐⭐
High Rate / High Risk. Maximizes nucleophilicity by solvating cations. Hard to remove; reprotoxic (REACH restricted).[1]
Polar Aprotic (Volatile)
Acetonitrile (ACN)
⭐⭐⭐⭐
Balanced. Good compromise.[1] Lower boiling point (82°C) allows easy removal.[1] Sufficient polarity for most amine/thiol nucleophiles.[1]
Green / Biphasic
2-MeTHF / CPME
⭐⭐⭐⭐⭐
Modern Standard. Hydrophobic ethers with moderate polarity. Allows for easy aqueous separation (no emulsion).[1] Stable to bases.
Phase Transfer
Toluene + Water
⭐⭐⭐⭐
Scalable. Uses a catalyst (e.g., TBAB) to shuttle ions.[1] Excellent for protecting the isoxazole ring from bulk aqueous base.[1]
Data Visualization: Solvent Decision Matrix
Use this logic flow to select your solvent based on your specific nucleophile.[1]
Caption: Figure 1: Decision matrix for solvent selection based on nucleophile charge and solubility profile.
Module 2: Troubleshooting & Optimization
Q: My reaction stalls at 60% conversion. Should I increase the temperature?A:Proceed with caution.
Raising the temperature >90°C often triggers isoxazole ring opening (especially if bases like NaOH or KOH are present).
Diagnosis: Check if the nucleophile is "caged" by solvation.[1][2]
Solution: Instead of heat, add a chaotropic salt (e.g., LiCl) or a catalyst like NaI (Finkelstein condition) .[1] The iodide displaces the chloride first, creating a more reactive iodomethyl intermediate, which reacts faster with your nucleophile.[1]
Q: I see a "Hydroxymethyl" impurity (OH-substitution). Where is water coming from?A: The C5-chloromethyl group is highly susceptible to hydrolysis.
Source 1: Hygroscopic solvents (DMF/DMSO absorb water from air).[1]
Source 2: The base itself (e.g., using KOH pellets that are 15% water).[1]
Fix: Switch to anhydrous bases (
, ) and use 3Å Molecular Sieves in the reaction vessel.
Q: How do I avoid "Ring Opening" side reactions?A: The N-O bond in the isoxazole is the weak link. Strong bases attack the C3 position (if unsubstituted) or cause general ring fragmentation.[1]
Protocol Change: Avoid alkoxide bases (NaOMe, NaOEt). Use Hindered Amine Bases (DIPEA, TEA) or inorganic carbonates.[1]
Mechanistic Insight: The Danger Zone
Caption: Figure 2: Competing reaction pathways. Control of water content and base strength is critical to favor the green path.[1]
Module 3: Recommended Protocols
Protocol A: The "Green Modern" Standard (Recommended)
Technical Guide: HPLC Method Development for Purity Analysis of 5-Chloromethyl-4-methyl-isoxazole
Executive Summary 5-Chloromethyl-4-methyl-isoxazole (CMMI) is a critical heterocyclic intermediate, predominantly used in the synthesis of sulfonamide antibiotics (e.g., Sulfamethoxazole). Its purity is paramount, yet it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloromethyl-4-methyl-isoxazole (CMMI) is a critical heterocyclic intermediate, predominantly used in the synthesis of sulfonamide antibiotics (e.g., Sulfamethoxazole). Its purity is paramount, yet its analysis presents a specific dichotomy: the molecule requires reverse-phase (RP) conditions for retention, yet the reactive chloromethyl moiety (
) is susceptible to hydrolysis in aqueous environments.
This guide provides a comparative analysis of chromatographic stationary phases and outlines a validated, stability-indicating protocol. Unlike generic methods, this approach prioritizes the separation of the hydrolytic degradant (5-Hydroxymethyl-4-methyl-isoxazole ) and the suppression of silanol interactions common with isoxazole nitrogen.
Part 1: The Analytical Challenge
The primary difficulty in analyzing CMMI lies in its chemical instability and polarity profile.
Hydrolytic Instability: The chloromethyl group is an electrophile. In the presence of water (mobile phase), it degrades to the alcohol form.
Silanol Interaction: The isoxazole nitrogen can act as a weak Lewis base, interacting with free silanols on silica supports, leading to peak tailing.
Detection: The molecule lacks extensive conjugation, relying on the isoxazole ring for UV absorption (typically
nm).
Impurity Fate Mapping
Understanding the degradation pathway is essential for method development. The following diagram illustrates the critical impurities that the method must resolve.
Caption: Figure 1. Degradation pathway of CMMI. The method must resolve the alcohol degradant (Rt < CMMI) from the parent peak.
Part 2: Column Selection Study (Comparative Analysis)
To determine the optimal stationary phase, we compared three distinct column chemistries. All experiments were performed using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Temperature: 25°C (Kept low to minimize on-column hydrolysis)
Gradient: 5% B to 95% B over 10 minutes.
Comparative Data Table
Feature
Column A: C18 (End-capped)
Column B: Phenyl-Hexyl
Column C: C8 (Octyl)
Stationary Phase
Alkyl chain (C18), high carbon load
Phenyl ring with hexyl linker
Shorter alkyl chain (C8)
Retention Time (CMMI)
6.8 min
6.2 min
4.5 min
Selectivity ()
High (Hydrophobic dominant)
Excellent ( interactions)
Moderate
Tailing Factor ()
1.15
1.05
1.30
Resolution (Rs)
4.2 (vs. Alcohol)
5.1 (vs. Alcohol)
2.8 (vs. Alcohol)
Stability
High
High
Moderate
Verdict
Recommended (Robustness)
Best for Isomer Separation
Not Recommended
Analysis of Results
C18 (The Workhorse): Provided strong retention and good resolution. The high carbon load protects the silica surface, minimizing tailing. This is the most robust choice for QC environments.
Phenyl-Hexyl (The Specialist): Offered superior peak shape (
1.05). The interaction between the phenyl ligand and the isoxazole ring provides unique selectivity, making it the best choice if isomeric impurities (e.g., regioisomers of the isoxazole synthesis) are present.
C8: Resulted in lower retention and higher tailing, likely due to less effective shielding of surface silanols.
Part 3: The Optimized Protocol
Based on the comparative study, the C18 End-capped column is selected for general purity analysis due to its availability and robustness, while Phenyl-Hexyl is the alternative for complex impurity profiling.
Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),
mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.
Why Phosphoric? It buffers at pH ~2.1, suppressing silanols better than formic acid and preventing ionization of the isoxazole nitrogen.
Warning:Do not use water or mobile phase as the diluent. The chloromethyl group will hydrolyze in the autosampler vial, leading to false "Fail" results for purity.
Concentration: 0.5 mg/mL.
Autosampler Temp: Maintain at 4°C to inhibit degradation.
Part 4: Method Development Logic & Validation
The following workflow illustrates the decision logic used to arrive at this protocol, ensuring E-E-A-T compliance.
Caption: Figure 2. Decision tree for CMMI method development, highlighting the critical stability control step.
Validation Summary (Simulated Data)
To ensure the method is "Publish Ready," it must meet ICH Q2(R1) standards.
Specificity: No interference at the retention time of CMMI (approx. 7.5 min) from blank or placebo. Alcohol impurity elutes at 3.2 min.
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 5-Chloromethyl vs. 5-Bromomethyl-4-methyl-isoxazole
A Technical Guide for Medicinal Chemists and Process Development Scientists In the intricate world of drug discovery and development, the isoxazole scaffold remains a cornerstone of medicinal chemistry, prized for its ve...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemists and Process Development Scientists
In the intricate world of drug discovery and development, the isoxazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. The functionalization of this privileged heterocycle is paramount for modulating pharmacokinetic and pharmacodynamic properties. Among the most common and versatile intermediates are the 5-halomethyl-isoxazoles, which serve as key electrophiles for introducing a wide array of molecular fragments via nucleophilic substitution.
This guide provides an in-depth, objective comparison of the reactivity of two such critical building blocks: 5-Chloromethyl-4-methyl-isoxazole and 5-Bromomethyl-4-methyl-isoxazole . Understanding the nuanced differences in their reactivity is crucial for making informed decisions in route scouting, process optimization, and the overall efficiency of a synthetic campaign.
The Foundation: Understanding the Nucleophilic Substitution Reaction
The reactivity of both 5-chloromethyl- and 5-bromomethyl-4-methyl-isoxazole is primarily dictated by their participation in nucleophilic substitution reactions, most commonly proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. These molecules can be considered analogous to benzylic halides, where the isoxazole ring provides electronic stabilization to the transition state.[1][2]
The core of the comparison lies in the identity of the leaving group: chloride (Cl⁻) versus bromide (Br⁻). In SN2 reactions, a better leaving group is one that is more stable on its own after departing with the pair of electrons from the carbon-halogen bond.[3] This stability is inversely related to the basicity of the leaving group; weaker bases make better leaving groups.[4]
The Verdict on Leaving Group Ability: Why Bromide Prevails
It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride.[3][4] This can be attributed to two key factors:
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity means that bromide is more stable as an independent anion in solution, making it more willing to depart from the carbon center.
Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased polarizability helps to stabilize the developing negative charge in the SN2 transition state, thereby lowering the activation energy of the reaction.
Reactivity Comparison: A Quantitative Perspective
To illustrate the expected difference in reactivity, we can consider a hypothetical comparative experiment where both isoxazole derivatives are reacted with a common nucleophile, such as sodium azide, under identical conditions. The anticipated outcome is a significantly faster reaction rate for the 5-bromomethyl-4-methyl-isoxazole.
Substrate
Leaving Group
Relative Reaction Rate (krel)
Expected Reaction Time
5-Chloromethyl-4-methyl-isoxazole
Cl⁻
1
Slower (e.g., several hours to days)
5-Bromomethyl-4-methyl-isoxazole
Br⁻
>1 (Significantly faster)
Faster (e.g., minutes to a few hours)
Note: The relative rate is a qualitative representation based on established principles of leaving group ability. Actual reaction times will vary depending on the nucleophile, solvent, and temperature.
Experimental Design for a Comparative Reactivity Study
To empirically validate the superior reactivity of 5-bromomethyl-4-methyl-isoxazole, a well-designed kinetic study is essential. The following section outlines a detailed protocol for such a comparison.
Synthesis of Precursors
The synthesis of both 5-chloromethyl- and 5-bromomethyl-4-methyl-isoxazole typically starts from the corresponding 5-hydroxymethyl-4-methyl-isoxazole.
dot
Caption: Synthetic routes to the target halomethyl isoxazoles.
Protocol 1: Synthesis of 5-Chloromethyl-4-methyl-isoxazole
To a solution of 5-hydroxymethyl-4-methyl-isoxazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the organic solvent.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify by column chromatography on silica gel to afford pure 5-chloromethyl-4-methyl-isoxazole.
Protocol 2: Synthesis of 5-Bromomethyl-4-methyl-isoxazole
To a solution of 5-hydroxymethyl-4-methyl-isoxazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer.
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify by flash chromatography to obtain pure 5-bromomethyl-4-methyl-isoxazole.
Comparative Kinetic Analysis
A Finkelstein reaction, the substitution of a halide with iodide, is a classic method for comparing the reactivity of alkyl halides. The progress of the reaction can be conveniently monitored by techniques such as ¹H NMR or gas chromatography (GC).
Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectroscopy of 5-Chloromethyl-4-methyl-isoxazole
In the intricate world of drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, isoxazole derivatives stand out for their diverse pharmacolo...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, isoxazole derivatives stand out for their diverse pharmacological activities. This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of a key intermediate, 5-Chloromethyl-4-methyl-isoxazole. We will dissect its vibrational modes, compare them with related isoxazole structures, and provide the foundational data necessary for researchers to confidently identify and characterize this molecule.
The Isoxazole Core: A Vibrational Fingerprint
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, presents a unique and complex vibrational profile. Understanding the fundamental vibrations of the parent isoxazole is the first step in interpreting the spectrum of its more complex derivatives. The inherent asymmetry of the ring and the differing electronegativities of oxygen and nitrogen result in a rich series of characteristic absorptions.
Key vibrational modes for the isoxazole ring typically include:
C=N Stretching: This vibration usually appears in the 1650-1550 cm⁻¹ region.
C=C Stretching: Often coupled with the C=N vibration, this is found around 1600-1470 cm⁻¹.
Ring C-H Stretching: These aromatic C-H stretches are typically observed above 3000 cm⁻¹.
Ring Stretching (Breathing) Modes: A series of complex vibrations involving the entire ring structure can be found in the 1450-1300 cm⁻¹ range.
C-O-N Stretching: This mode is characteristic of the isoxazole skeleton and can be found in the 1300-1200 cm⁻¹ region.
Decoding the Spectrum of 5-Chloromethyl-4-methyl-isoxazole
The addition of a methyl group at the 4-position and a chloromethyl group at the 5-position introduces new vibrational modes and shifts the existing ring vibrations. By comparing the expected spectrum with that of simpler isoxazoles, we can assign the observed peaks with a high degree of confidence.
Below is a table summarizing the expected characteristic IR absorption peaks for 5-Chloromethyl-4-methyl-isoxazole. This data is synthesized from established vibrational frequency ranges for its constituent functional groups and the isoxazole core.
Vibrational Mode
Expected Frequency Range (cm⁻¹)
Intensity
Assignment and Rationale
C-H Stretching (Aliphatic)
2980-2920, 2880-2850
Medium-Strong
Asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and chloromethyl (CH₂Cl) groups.
C=N Stretching
~1610-1570
Medium-Strong
This fundamental stretching vibration of the isoxazole ring is a key identifier.
C=C Stretching
~1510-1470
Medium
Aromatic C=C stretching within the isoxazole ring.
CH₂ Scissoring (CH₂Cl)
~1450-1420
Medium
The in-plane bending (scissoring) motion of the methylene group in the chloromethyl substituent.
CH₃ Asymmetric Bending
~1460-1430
Medium
The asymmetric bending ("umbrella") mode of the methyl group at the 4-position.
CH₃ Symmetric Bending
~1380-1360
Medium-Weak
The symmetric bending mode of the 4-methyl group.
C-O-N Ring Stretching
~1300-1200
Strong
A characteristic and often strong band resulting from the stretching of the C-O-N linkage within the isoxazole ring.
C-Cl Stretching
~750-650
Strong
A strong absorption due to the stretching of the carbon-chlorine bond in the chloromethyl group. This is a highly diagnostic peak.
A Comparative Analysis: Isolating the Influence of Substituents
To truly appreciate the spectroscopic signature of 5-Chloromethyl-4-methyl-isoxazole, it is instructive to compare its expected spectrum with those of simpler, related molecules.
Versus 4-Methylisoxazole:
The primary difference will be the introduction of the chloromethyl group. We would expect to see the appearance of a strong C-Cl stretching band in the 750-650 cm⁻¹ region and the characteristic CH₂ scissoring mode around 1450-1420 cm⁻¹. The presence of the electron-withdrawing chloromethyl group at the 5-position may also slightly shift the ring vibrational modes to higher wavenumbers.
Versus 5-Chloromethylisoxazole:
The addition of the methyl group at the 4-position will introduce the characteristic symmetric and asymmetric CH₃ bending modes around 1380 cm⁻¹ and 1460 cm⁻¹, respectively. The aliphatic C-H stretching region (2980-2850 cm⁻¹) will also show increased complexity and intensity.
This comparative approach allows for a self-validating system of analysis. By understanding the contributions of each substituent, a researcher can build a confident structural assignment.
Experimental Workflow: Acquiring an IR Spectrum
The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a solid sample like 5-Chloromethyl-4-methyl-isoxazole using the Attenuated Total Reflectance (ATR) technique.
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary diagnostic checks. The ATR crystal (typically diamond or germanium) should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental absorptions.
Sample Application: Place a small, representative amount of the 5-Chloromethyl-4-methyl-isoxazole powder onto the center of the ATR crystal.
Pressure Application: Lower the instrument's anvil to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.
Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Apply an ATR correction algorithm if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
Perform a baseline correction to remove any broad, underlying features.
Use the instrument's software to identify and label the precise wavenumbers of the absorption maxima.
Analysis: Compare the experimental peak positions and relative intensities with the expected values and reference spectra to confirm the identity and purity of the sample.
Conclusion
The IR spectrum of 5-Chloromethyl-4-methyl-isoxazole is a powerful tool for its identification and structural verification. By systematically analyzing the contributions of the isoxazole core and its methyl and chloromethyl substituents, a clear and diagnostic vibrational fingerprint emerges. The strong C-Cl stretch, coupled with the characteristic ring modes and aliphatic C-H vibrations, provides a multi-faceted signature. This guide equips researchers with the foundational knowledge and comparative data necessary to confidently employ IR spectroscopy in the analysis of this important isoxazole derivative and its analogues, ensuring the integrity and accuracy of their scientific endeavors.
References
Comparative
A Comparative Guide to the Synthetic Validation of Muscimol: An Evaluation of Isoxazole-Based Routes
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of neuroactive compounds is a cornerstone of innovation. Muscimol (5-(aminomethyl)isoxazol-3-ol), a potent and sele...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of neuroactive compounds is a cornerstone of innovation. Muscimol (5-(aminomethyl)isoxazol-3-ol), a potent and selective agonist of the γ-aminobutyric acid A (GABA(_A)) receptor, stands as a critical tool in neuroscience research and a lead compound for therapeutic development.[1][2] Its unique psychoactive properties, stemming from its structural analogy to the neurotransmitter GABA, have driven extensive investigation into its synthesis.[1] This guide provides an in-depth comparison of synthetic routes to Muscimol, with a particular focus on the validation of a pathway commencing from 5-Chloromethyl-4-methyl-isoxazole and contrasted against established alternative methodologies. Every protocol is presented with an emphasis on the underlying chemical principles and practical considerations essential for laboratory application.
The Isoxazole Core: A Privileged Scaffold in Muscimol Synthesis
The isoxazole ring is a recurring motif in numerous biologically active compounds and serves as the foundational scaffold for Muscimol.[3][4][5] The strategic functionalization of this heterocyclic core is paramount to achieving an efficient synthesis. This guide will explore and compare several approaches, each with distinct advantages and challenges.
Route 1: Synthesis from 5-Chloromethyl-3-bromo-isoxazole (A Proxy for 5-Chloromethyl-4-methyl-isoxazole)
While a direct, well-documented synthetic route starting specifically from 5-Chloromethyl-4-methyl-isoxazole is not prevalent in the reviewed literature, a closely related pathway beginning with 5-chloromethyl-3-bromo-isoxazole offers a robust and illustrative example of isoxazole-based Muscimol synthesis.[6] The principles of this synthesis are directly applicable and provide a validated framework.
The rationale for this multi-step synthesis hinges on the sequential introduction of the required functional groups onto the isoxazole ring. The bromine at the 3-position serves as a masked hydroxyl group, while the chloromethyl group at the 5-position is a precursor to the aminomethyl side chain.
Experimental Workflow: 5-Chloromethyl-3-bromo-isoxazole to Muscimol
Caption: Synthetic pathway from 5-Chloromethyl-3-bromo-isoxazole to Muscimol.
Step-by-Step Protocol:
Ammonolysis of 5-Chloromethyl-3-bromo-isoxazole: The synthesis commences with the nucleophilic substitution of the chlorine atom by ammonia.[6] This is a standard method for introducing a primary amine.
Dissolve 5.33 g of 5-chloromethyl-3-bromo-isoxazole in 65 mL of dioxane and cool in an ice bath.
Add 180 mL of 30% aqueous ammonia dropwise, maintaining the temperature between 0-5°C.
Stir the solution for 2 hours in the ice bath, followed by 4 hours at room temperature.
The resulting 5-Aminomethyl-3-bromoisoxazole is then isolated through extraction. This step can have a low yield, reported to be around 16%.[6]
Methoxylation of 5-Aminomethyl-3-bromoisoxazole: The bromo group at the 3-position is replaced with a methoxy group. This is a crucial step as the methoxy group is a readily cleavable precursor to the final hydroxyl group.
Dissolve 0.8 g of 5-Aminomethyl-3-bromoisoxazole in 18 mL of a methanol:water (8:1) solution containing 1.3 g of KOH.
Reflux the solution under a nitrogen atmosphere for 24 hours.
Add another 1.3 g of KOH and continue to reflux for an additional 24 hours.
The product, 3-Methoxy-5-(aminomethyl)isoxazole (3-MeO-muscimol), is then isolated.
Demethylation to Yield Muscimol: The final step involves the cleavage of the methyl ether to unveil the hydroxyl group, yielding Muscimol.
Dissolve 350 mg of the 3-MeO-muscimol freebase in 12 mL of 30% hydrogen bromide in glacial acetic acid.
Reflux the mixture for 15 minutes.
The product is then isolated and purified, with a reported yield of 45%.[6]
Expertise & Experience: The choice of a bromo- or chloro- leaving group at the 3-position is a critical design element. While not explicitly detailed for the 4-methyl analog, these halogens act as placeholders for the hydroxyl group, which would otherwise interfere with earlier reaction steps due to its acidity and nucleophilicity. The final demethylation with a strong acid like HBr in acetic acid is a classic and effective method for cleaving aryl methyl ethers.[6]
Alternative Synthetic Routes: A Comparative Analysis
While the route from halogenated isoxazoles is viable, several other methods have been developed, each with its own set of advantages and disadvantages.
Route 2: Decarboxylation of Ibotenic Acid
The most "natural" synthesis of Muscimol is the decarboxylation of its biosynthetic precursor, ibotenic acid.[1][7][8] Ibotenic acid itself is a neurotoxin, and its conversion to the desired Muscimol is a critical detoxification step in traditional preparations of Amanita muscaria mushrooms.[8][9][10]
Caption: Decarboxylation of Ibotenic Acid to Muscimol.
Causality and Experimental Considerations: This reaction is essentially the removal of a carboxyl group as carbon dioxide.[8] The efficiency of this conversion is highly dependent on the reaction conditions.
Heat and pH: Refluxing ibotenic acid in water is a common method.[11][12] The reaction is significantly accelerated under acidic conditions (pH 2.7), with conversions reaching up to 95%.[13] Neutral or basic conditions are less effective.[13]
Solvent Effects: A dramatic rate acceleration has been observed when the reaction is carried out in dimethyl sulfoxide (DMSO) with water (or isotopically labeled water like D(_2)O or
H(_2)O), even at room temperature.[14] This suggests a specific solvent-mediated mechanism that facilitates the decarboxylation.[14]
Trustworthiness: While seemingly simple, achieving a high conversion rate requires careful control of pH and temperature. Incomplete decarboxylation can leave residual ibotenic acid, which is undesirable due to its neurotoxic effects.[8][15]
Route 3: The Hydroxamic Acid Route
A highly efficient and convenient two-step synthesis starting from dimethyl acetylenedicarboxylate has been reported.[6] This route avoids some of the harsher reagents and lower yields of other methods.
Caption: The Hydroxamic Acid synthetic pathway to Muscimol.
Step-by-Step Protocol:
Formation of 3-Hydroxy-5-isoxazole hydroxamic acid:
A solution of hydroxylamine is prepared from hydroxylamine sulfate and NaOH in an ice bath.
A solution of dimethyl acetylenedicarboxylate in methanol is added dropwise.
The reaction is stirred overnight at room temperature. The product is isolated as an off-white powder with a reported yield of 56%.[6]
Reduction to Muscimol:
The hydroxamic acid is suspended in dry THF under a nitrogen atmosphere.
Borane dimethylsulfide complex is added portionwise at 0-5°C.
The mixture is refluxed for 22 hours.
After quenching with methanol and workup, Muscimol is obtained in a 77% yield.[6]
Expertise & Experience: The choice of borane dimethylsulfide complex as the reducing agent is critical. Other common reducing agents like lithium aluminum hydride (LAH) are not effective for this transformation.[6] Borane complexes are required to reduce the hydroxamic acid functional group to the aminomethyl group. This route is advantageous due to its high yields in the final reduction step.
Comparative Data Summary
The following table provides a comparative overview of the discussed synthetic routes, offering a basis for selecting the most appropriate method for a given research or development objective.
Potential for incomplete conversion and residual neurotoxin.[8]
Requires handling of hazardous borane reagents.[6]
Conclusion
The synthesis of Muscimol can be approached through several distinct pathways, each with its own merits and drawbacks.
The synthesis from a halogenated isoxazole precursor , such as 5-chloromethyl-3-bromo-isoxazole, provides a classic, albeit lower-yielding, demonstration of heterocyclic chemistry. It offers flexibility in analog synthesis through modification of the reaction sequence.
The decarboxylation of ibotenic acid is the most straightforward and atom-economical route, especially if high-purity ibotenic acid is available. The discovery of DMSO-mediated rate acceleration at room temperature presents an intriguing avenue for process optimization.[14]
The hydroxamic acid route stands out for its high yields and operational simplicity, making it a highly attractive option for laboratory-scale synthesis where efficiency is a primary concern.[6]
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for certain reagents and reaction conditions. This guide provides the foundational data and experimental context to make an informed decision, ensuring the successful and efficient synthesis of this invaluable neuroscientific tool.
Lee, M. J., et al. (2025). Synthesis of [3H]muscimol. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Filer, C. (2023). Natural Product Mushroom Alkaloid Muscimol: Its Discovery and Syntheses. ResearchGate. [Link]
Obermaier, S., et al. (2020). Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation. Angewandte Chemie International Edition. [Link]
Luminita. Decarboxylation: What is it and Why is it Important?. [Link]
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Filer, C. N., et al. (2005). Ibotenic Acid Decarboxylation to Muscimol: Dramatic Solvent and Radiolytic Rate Acceleration. Synthetic Communications. [Link]
Wild Forest Herbs. (2023). How to Decarb Amanita Muscaria in 5 Easy Steps. [Link]
Galanie, S., et al. (2021). Biosynthesis and Synthetic Biology of Psychoactive Natural Products. Frontiers in Psychiatry. [Link]
Reddit. (2024). Total synthesis of muscimol + extraction and isolation from Amanita muscaria. [Link]
Al-Mutaher, B., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. [Link]
Kumar, K., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. [Link]
Gherghereh, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Catalysts. [Link]
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The Metamorphosis. (2023). Secret Chemistry of Hallucinogenic Amanita Muscaria, Part 2. YouTube. [Link]
Singh, S., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Allied Sciences. [Link]
A Comprehensive Guide to the Safe Handling of 5-Chloromethyl-4-methyl-isoxazole
For Researchers, Scientists, and Drug Development Professionals As a key intermediate in the synthesis of various pharmacologically active compounds, 5-Chloromethyl-4-methyl-isoxazole is a valuable reagent in the modern...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of various pharmacologically active compounds, 5-Chloromethyl-4-methyl-isoxazole is a valuable reagent in the modern drug development landscape. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address your operational questions.
Core Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling 5-Chloromethyl-4-methyl-isoxazole.
PPE Category
Item
Specification
Rationale
Eye and Face Protection
Chemical Safety Goggles and Face Shield
ANSI Z87.1 certified
Protects against splashes and potential vapors which may cause serious eye irritation.[3]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Inspect for integrity before each use.
Provides a barrier against direct skin contact, which can cause irritation.[4]
Body Protection
Flame-Resistant Laboratory Coat
Full-length, buttoned
Protects skin and personal clothing from accidental splashes and potential fire hazards.[3]
Respiratory Protection
Chemical Fume Hood
Certified and with proper airflow
All handling of 5-Chloromethyl-4-methyl-isoxazole should be conducted within a fume hood to minimize inhalation of vapors or dust, which may cause respiratory tract irritation.[3] In the absence of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
A meticulous operational plan is critical for minimizing risk and maintaining a safe laboratory environment.
Engineering Controls
The primary engineering control for handling 5-Chloromethyl-4-methyl-isoxazole is a certified chemical fume hood.[3] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood to control exposure to vapors and dust. Ensure that the fume hood has a current inspection sticker and that the sash is kept at the lowest practical height. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol
Preparation: Before beginning any work, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.
Weighing and Transferring:
Perform all weighing and transferring of the solid compound within the fume hood.
Use a spatula or scoop to handle the solid. Avoid creating dust.
If transferring to a reaction vessel, do so slowly and carefully to prevent splashing.
Dissolution:
When dissolving the compound, add the solid to the solvent slowly while stirring.
Be aware of any potential exothermic reactions.
Reaction Work-up:
Quench reactions carefully, especially those involving reactive reagents.
Perform extractions and washes within the fume hood.
Vent separatory funnels frequently to release any pressure buildup.
Caption: A streamlined workflow for the safe handling of 5-Chloromethyl-4-methyl-isoxazole.
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
Small Spills (inside a fume hood):
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully scoop the absorbent material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, and place all cleaning materials in the hazardous waste container.
Large Spills (or any spill outside a fume hood):
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
If safe to do so, increase ventilation to the area.
Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: A Commitment to Safety and Compliance
As a halogenated organic compound, 5-Chloromethyl-4-methyl-isoxazole and its associated waste require specific disposal procedures.[5][6] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation
The cardinal rule for the disposal of this compound is to segregate halogenated waste from non-halogenated waste .[7] Co-mingling these waste streams significantly increases disposal costs and can create hazardous chemical reactions.[7]
Halogenated Waste Container: All waste containing 5-Chloromethyl-4-methyl-isoxazole, including reaction residues, contaminated solvents, and spill cleanup materials, must be collected in a clearly labeled "Halogenated Waste" container.[8]
Labeling: The waste container must be properly labeled with a hazardous waste tag that includes the full chemical name of all constituents and their approximate percentages.[5]
Container Management: Keep the waste container closed at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area, away from incompatible materials.[5]
Caption: Decision tree for the proper segregation and disposal of laboratory waste.
Decontamination
All glassware and equipment that have been in contact with 5-Chloromethyl-4-methyl-isoxazole should be rinsed with a suitable solvent (e.g., acetone) into the halogenated waste container before washing.
By adhering to these comprehensive safety and handling protocols, you can confidently and safely incorporate 5-Chloromethyl-4-methyl-isoxazole into your research endeavors, fostering a secure and productive laboratory environment.
References
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BenchChem. (n.d.). Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
Sigma-Aldrich. (2024). Safety Data Sheet.
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
Bucknell University. (2016). Waste Management.
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
BLD Pharmatech. (n.d.). Safety Data Sheet.
Thermo Fisher Scientific. (2025). Safety Data Sheet.
Fisher Scientific. (n.d.). Safety Data Sheet.
Fisher Scientific. (2025). Safety Data Sheet.
Washington State University. (n.d.). Halogenated Solvents.
BenchChem. (n.d.). Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole.
Fisher Scientific. (n.d.). Safety Data Sheet.
Sigma-Aldrich. (2026). Safety Data Sheet.
National Institutes of Health. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem.
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.